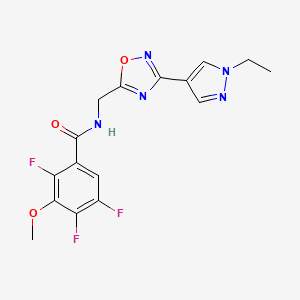

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

描述

属性

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3/c1-3-24-7-8(5-21-24)15-22-11(27-23-15)6-20-16(25)9-4-10(17)13(19)14(26-2)12(9)18/h4-5,7H,3,6H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPAOINSJFXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3F)OC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes current research findings and case studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety fused with a pyrazole and a trifluoromethoxybenzamide structure. The presence of these functional groups is believed to enhance its biological activity through multiple mechanisms.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer applications. The mechanisms include:

- Inhibition of Enzymes : Compounds like this one can inhibit key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC) .

- Induction of Apoptosis : Studies have shown that derivatives can activate apoptotic pathways in cancer cells by increasing p53 levels and caspase activity .

- Targeting DNA and Proteins : The oxadiazole moiety selectively interacts with nucleic acids and proteins essential for cancer cell survival .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies:

| Activity Type | Cell Line Tested | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | MCF-7 | 0.65 | Apoptosis induction |

| Antitumor | HeLa | 2.41 | Cell cycle arrest |

| Antitumor | PANC-1 | 0.80 | Growth inhibition |

Case Studies

- Anticancer Studies : In a study involving various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells. The IC50 values were notably low compared to standard chemotherapeutics .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound exhibits strong binding affinity to critical targets involved in cancer progression. The interactions were primarily hydrophobic, which is crucial for effective drug design .

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve yields.

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation?

Key techniques include:

- NMR Spectroscopy : Use and NMR to verify substituent positions. For example, reports specific chemical shifts for pyrazole (δ 7.8–8.2 ppm) and oxadiazole (δ 6.5–7.1 ppm) protons in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., reports a molecular weight of 329.38 g/mol for a related compound) .

- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O (~1650 cm) and oxadiazole C=N (~1600 cm) .

Data Cross-Validation : Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., used CHN analysis to confirm C:58.03%, H:3.51%, N:24.36%) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like kinases or proteases. suggests triazole-containing analogs inhibit ATP-binding pockets in kinases .

- Biochemical Assays : Perform competitive inhibition assays (e.g., fluorescence polarization) to measure IC₅₀ values. For example, describes using enzyme-linked assays to quantify receptor binding .

- Cellular Studies : Compare in vitro cytotoxicity (e.g., MTT assay) with gene expression profiling (RNA-seq) to link activity to specific pathways .

Troubleshooting : If results are inconsistent, validate target specificity using CRISPR knockouts or isoform-selective inhibitors.

Advanced: How should contradictory data between in vitro and in vivo efficacy be addressed?

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation. For instance, emphasizes using LC-MS/MS to detect active metabolites that may explain enhanced in vivo activity .

- Dose-Response Correlation : Conduct interspecies scaling (e.g., mg/kg vs. body surface area) to reconcile efficacy gaps.

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., -tagged analogs) to assess penetration into target organs .

Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, investigate protein binding (e.g., serum albumin affinity) or efflux pump activity (e.g., P-glycoprotein inhibition).

Advanced: What systematic approaches are recommended for SAR studies?

- Core Modifications : Vary the oxadiazole (e.g., replace with 1,3,4-thiadiazole) or pyrazole (e.g., substitute ethyl with cyclopropyl) groups. demonstrates that chloro-substituted benzamides enhance lipophilicity and target engagement .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability (see for trifluoromethyl analogs) .

- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl group to assess impact on solubility and potency .

Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., LogP, polar surface area) with activity.

Advanced: How can researchers resolve discrepancies in thermal stability data during formulation studies?

- Differential Scanning Calorimetry (DSC) : Measure melting points and identify polymorphs. reports melting points of 115–190°C for related compounds, which vary with crystalline forms .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Excipient Screening : Use surfactants (e.g., polysorbate 80) or cyclodextrins to stabilize amorphous forms, as described in for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。